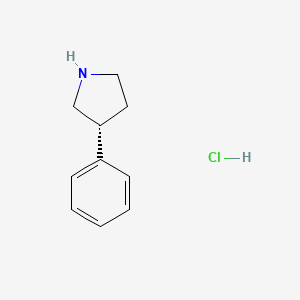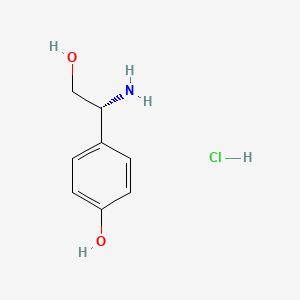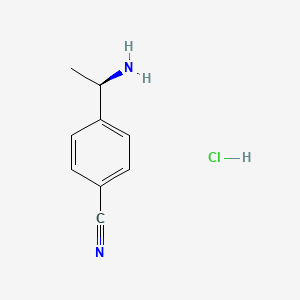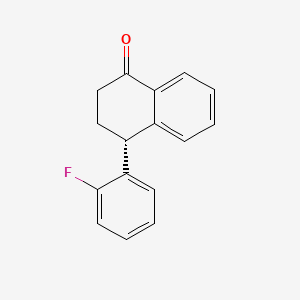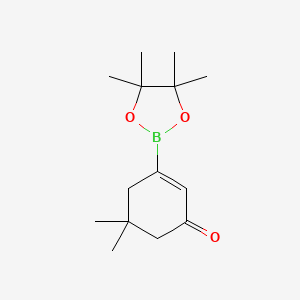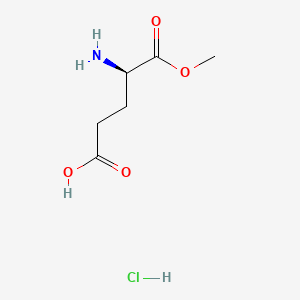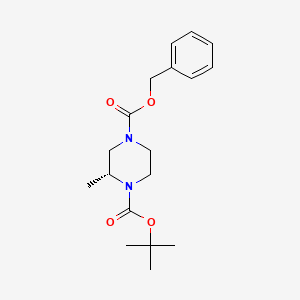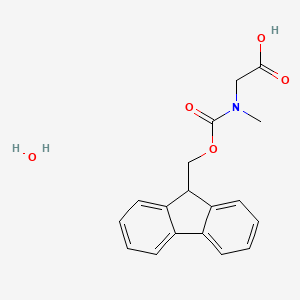
2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate is a derivative of glycine, an amino acid. This compound is primarily used in scientific research and is recognized for its role in various biochemical and physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate typically involves the protection of glycine with a fluorenylmethyloxycarbonyl (Fmoc) group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and efficiency. The use of automated microwave-assisted methods has been explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate is widely used in scientific research, including:
Chemistry: It is used as a building block in peptide synthesis and other organic synthesis processes.
Biology: It is used to study protein interactions and enzyme mechanisms.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various biochemical products.
Mechanism of Action
The mechanism of action of 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. It influences biochemical pathways by modulating the activity of these targets, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Another glycine derivative used in peptide synthesis.
Fmoc-Ala-OH: An alanine derivative used similarly in peptide synthesis.
Uniqueness
2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate is unique due to its specific structure, which allows for distinct interactions with molecular targets. This uniqueness makes it valuable in specialized research applications .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4.H2O/c1-19(10-17(20)21)18(22)23-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,16H,10-11H2,1H3,(H,20,21);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJSWOOWOONPRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718283 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methylglycine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77128-70-2 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methylglycine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
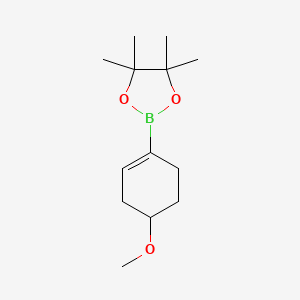
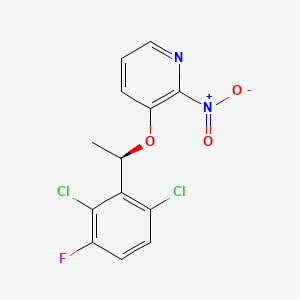
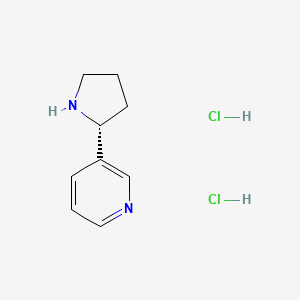
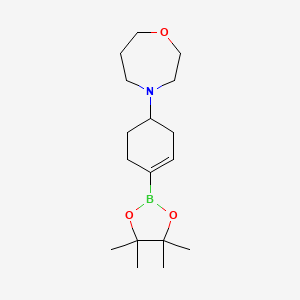
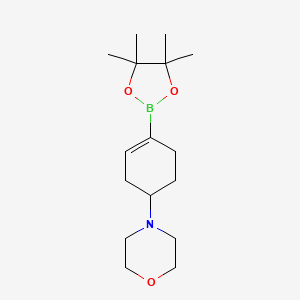
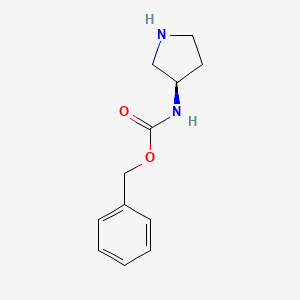
![3-Butenoic acid, 2-[(ethoxycarbonyl)amino]-, methyl ester](/img/new.no-structure.jpg)
